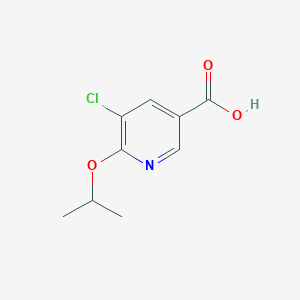

5-Chloro-6-isopropoxynicotinic acid

Übersicht

Beschreibung

5-Chloro-6-isopropoxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropoxy group at the 6th position on the nicotinic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-isopropoxynicotinic acid typically involves the chlorination of 6-isopropoxynicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-isopropoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 6-isopropoxynicotinic acid.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 6-isopropoxynicotinic acid.

Substitution: Formation of various substituted nicotinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-isopropoxynicotinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Chloro-6-isopropoxynicotinic acid involves its interaction with specific molecular targets. The chlorine atom and isopropoxy group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor subunits .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Isopropoxynicotinic acid: Lacks the chlorine atom at the 5th position.

5-Chloronicotinic acid: Lacks the isopropoxy group at the 6th position.

Nicotinic acid: Lacks both the chlorine atom and isopropoxy group.

Uniqueness

5-Chloro-6-isopropoxynicotinic acid is unique due to the presence of both the chlorine atom and isopropoxy group, which confer distinct chemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Biologische Aktivität

5-Chloro-6-isopropoxynicotinic acid (C9H10ClNO3), a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropoxy group at the 6th position on the nicotinic acid ring. Its unique structure contributes to various biological effects, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H10ClNO3

- Molecular Weight : 203.63 g/mol

- CAS Number : 187401-45-2

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly G protein-coupled receptors (GPCRs). Notably, it has been identified as an agonist for the S1P1/EDG1 receptor, which plays a crucial role in immune modulation and vascular functionality. The compound's chlorine atom and isopropoxy group enhance its binding affinity and specificity, potentially affecting enzyme activity and receptor functions through competitive inhibition or allosteric modulation .

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory properties. It has been shown to reduce the number of circulating T- and B-lymphocytes without affecting their maturation or expansion. This action could provide therapeutic benefits in conditions requiring immune suppression, such as organ transplantation or autoimmune diseases .

Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects. It could modulate cytokine signaling pathways, which are critical in inflammatory responses. The ability to selectively inhibit certain immune responses while preserving others makes it a promising candidate for developing new anti-inflammatory therapies .

Antimicrobial Activity

There is emerging evidence that this compound may exhibit antimicrobial properties. Its structural features allow it to interact with bacterial membranes or metabolic pathways, potentially leading to bactericidal or bacteriostatic effects. Further research is needed to elucidate its spectrum of activity against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Immunomodulation in Animal Models : In animal studies, administration of this compound resulted in decreased lymphocyte counts and improved outcomes in models of graft-versus-host disease, indicating its potential use in transplant medicine .

- Inflammation Models : In models of acute inflammation, treatment with this compound led to reduced edema and lower levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

- Antimicrobial Testing : Preliminary tests against various bacterial strains showed that this compound could inhibit growth at certain concentrations, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloronicotinic Acid | Lacks isopropoxy group | Moderate immunomodulatory effects |

| 6-Isopropoxynicotinic Acid | Lacks chlorine atom | Limited anti-inflammatory activity |

| Nicotinic Acid | Lacks both modifications | Essential vitamin; less targeted activity |

Eigenschaften

IUPAC Name |

5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDIVDDFLGKWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592495 | |

| Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187401-45-2 | |

| Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.